molecular formula C5H5BrN2OS B8744393 5-Bromo-2-methylthiazole-4-carboxamide CAS No. 936477-33-7

5-Bromo-2-methylthiazole-4-carboxamide

Cat. No.: B8744393
CAS No.: 936477-33-7
M. Wt: 221.08 g/mol
InChI Key: UPQNKRQSDHWFCL-UHFFFAOYSA-N
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Description

5-Bromo-2-methylthiazole-4-carboxamide is a heterocyclic organic compound containing a thiazole ring substituted with a bromine atom, a methyl group, and a carboxylic acid amide group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methylthiazole-4-carboxamide typically involves the bromination of a thiazole precursor. One common method is the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another approach involves the use of 2-amino-4-methyl-5-acetylthiazole, thiosemicarbazide, and phenacyl bromide in a one-pot multicomponent reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylthiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium ethoxide and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like spongy nickel or palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methylthiazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine and methyl substitutions make it a versatile intermediate for further chemical modifications and applications in various fields.

Properties

CAS No.

936477-33-7

Molecular Formula

C5H5BrN2OS

Molecular Weight

221.08 g/mol

IUPAC Name

5-bromo-2-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C5H5BrN2OS/c1-2-8-3(5(7)9)4(6)10-2/h1H3,(H2,7,9)

InChI Key

UPQNKRQSDHWFCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)Br)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-2-methyl-thiazole-4-carboxylic acid (14.4 g, 64.8 mmol) was dissolved in 100 ml DMF and CDI (11.6 g, 71.3 mmol) was added. The solution was stirred for 2 hrs at 60° C., cooled and NH4OH (150 ml, 973 mmol) was added. The reaction mixture was stirred over night at room temperature and extracted two times with ethyl acetate and water. The organic extracts were washed four times with water, dried with sodium sulfate, filtered and evaporated. The crude product (11.3 g, 79%) [MS: m/e=222.8 (M+H+)] was used without any further purification for the next step.
Quantity
14.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
11.6 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

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